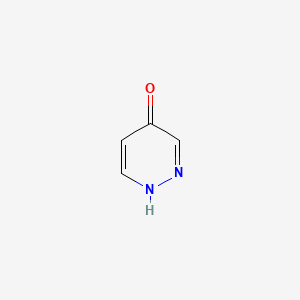

4-Hydroxypyridazine

Description

Historical Perspectives in Heterocyclic Chemistry Research

The journey into the world of pyridazines began in the late 19th century. While Emil Fischer is credited with the first synthesis of a substituted pyridazine (B1198779) in 1886 through the condensation of phenylhydrazine (B124118) and levulinic acid, the parent pyridazine heterocycle was first prepared by Taüber nine years later. grafiati.com A common and historically significant route to the pyridazine core involves the reaction of 1,4-dicarbonyl compounds, such as maleic anhydride, with hydrazine (B178648) hydrate (B1144303). uobaghdad.edu.iqresearchgate.net This reaction proceeds through the formation of maleic hydrazide, which upon further transformation, can yield various pyridazine derivatives. researchgate.netgoogle.comgoogle.com The synthesis of pyridazine itself can be achieved by reacting maleic dialdehyde, obtained from the hydrolysis of its diacetal, with hydrazine. researchgate.net

While the early focus was on the fundamental synthesis and characterization of the parent pyridazine ring, subsequent research expanded to explore the synthesis and properties of its various derivatives, including hydroxylated forms like 4-hydroxypyridazine (B169656). The inherent reactivity of the pyridazine nucleus has allowed for the development of a rich and diverse chemistry around this scaffold.

Significance of Hydroxypyridazine Scaffolds in Academic Disciplines

The hydroxypyridazine scaffold, and its more stable pyridazinone tautomer, has emerged as a "privileged structure" in several scientific domains, most notably in medicinal chemistry and agrochemicals. researchgate.net The arrangement of nitrogen and oxygen atoms provides opportunities for hydrogen bonding and other intermolecular interactions, making these scaffolds ideal for binding to biological targets. fishersci.co.uk

In medicinal chemistry , pyridazinone derivatives have been extensively investigated for a wide range of pharmacological activities. researchgate.net These include applications as cardiotonic, hypotensive, and platelet aggregation inhibiting agents. nih.gov The structural framework of pyridazinone is a key component in a number of clinically evaluated and marketed drugs. nih.gov

The influence of the hydroxypyridazine scaffold extends into the field of agrochemicals . The unique structural and electronic properties of the pyridazine ring have been exploited in the design of new pesticides. guidechem.com For instance, certain phenoxypyridine derivatives, a class that includes pyridazine analogues, have shown significant herbicidal and insecticidal activities. guidechem.com The ability to modify the core structure allows for the fine-tuning of biological activity and environmental safety profiles. researchgate.net

In materials science , the electron-deficient nature of the pyridazine ring makes it an interesting component for the development of novel materials with specific electronic and optical properties. Research has explored the use of pyridazine derivatives in the synthesis of organic light-emitting diodes (OLEDs) and as corrosion inhibitors.

Detailed Research Findings

The study of this compound and its derivatives is supported by a wealth of research data, including detailed physicochemical properties and spectroscopic analyses that are crucial for their characterization and application.

Physicochemical Properties of this compound and Related Compounds

The physical and chemical properties of this compound are key to its handling, application, and reactivity. It exists as a solid at room temperature and is soluble in water and other polar solvents. thegoodscentscompany.com

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄N₂O | chemicalbook.com |

| Molecular Weight | 96.09 g/mol | chemicalbook.com |

| Melting Point | 149-151 °C | chemicalbook.com |

| Boiling Point | 230-235 °C at 12 mmHg | chemicalbook.com |

| Appearance | Beige to light brown powder or chunks | chemicalbook.com |

| Solubility | Soluble in water, DMSO (slightly), Methanol (slightly) | chemicalbook.comfishersci.co.uk |

| pKa | 3.2 (at 20°C) | chemicalbook.com |

Spectroscopic Data of Pyridazinone Derivatives

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are fundamental in elucidating the structure of this compound and its derivatives. The compound exists in tautomeric equilibrium with pyridazin-4-one, with the keto form being predominant. chemicalbook.com The following table presents typical NMR data for pyridazinone derivatives.

| Compound | 1H NMR (DMSO-d₆, δ ppm) | 13C NMR (DMSO-d₆, δ ppm) | Reference(s) |

| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one | 10.82 (s, 1H, CONH), 7.88 (s, 1H, H-pyri), 7.78 (m, 2H, H-Ar), 7.70 (d, 2H, J = 8.4 Hz, H-Ar), 7.38–7.44 (m, 3H, H-Ar), 7.17–7.20 (m, 2H, H-Ar), 2.94 (s, 2H, CH₂-Ar) | 161.84, 158.31, 144.20, 142.41, 135.90, 135.68, 132.94, 129.66, 129.85, 129.51, 129.54, 129.51, 127.57, 35.31 | |

| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | 6.89 (s, 1H, H-Pyz), 7.35-7.41 (m, 4H, H-Ar), 7.53 (d, J=2.1 Hz, 2H, H-Ar), 7.53-7.55 (m, 2H, H-Ar), 4.10 (s, 2H, NCH₂CO) | 160.77, 144.32, 140.31, 135.15, 133.23, 130.63, 129.77, 129.56, 129.44, 129.32, 126.06, 125.95, 31.44 | |

| 4-(2-nitrobenzyl)-6-phenylpyridazin-3(2H)-one | 8.21 (d, J = 2.0 Hz, 1H, H-Ar), 8.05 (ddd, J = 8.3, 2.4, 1.0 Hz, 1H, H-Ar), 8.03 (s,1H, H-pyr), 7.78–7.81 (m, 3H, H-Ar), 7.56 (t, J = 7.9 Hz, 1H, H-Ar), 7.42–7.46 (m, 2H, H-Ar), 7.37–7.41 (m, 1H, H-Ar), 3.97 (s, 2H, CH₂-Ar) | 161.09, 148.32, 144.64, 141.94, 141.01, 136.41, 135.28, 130.36, 129.72, 129.42, 129.36, 126.21, 124.17, 122.10, 35.40 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-1-2-5-6-3-4/h1-3H,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVUTJZQFZBIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902473 | |

| Record name | NoName_1717 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20733-10-2 | |

| Record name | pyridazin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxypyridazine and Its Derivatives

Classical Synthetic Pathways to the 4-Hydroxypyridazine (B169656) Core

The foundational methods for constructing the pyridazine (B1198779) ring typically involve the condensation of a 1,4-dicarbonyl compound, or a synthetic equivalent, with hydrazine (B178648) or its derivatives. These pathways are valued for their reliability and access to a variety of substituted pyridazinones.

One of the most established routes involves the cyclization of β-aroylpropionic acids with hydrazine hydrate (B1144303). nih.govresearchgate.net For instance, a β-benzoyl propionic acid, which can be prepared via the Friedel-Crafts acylation of an aromatic compound like benzene (B151609) with succinic anhydride, undergoes condensation with hydrazine to form the corresponding 6-aryl-4,5-dihydropyridazin-3-one. researchgate.net A similar strategy involves the nucleophilic addition of a compound like indole (B1671886) to a 4-oxo-but-2-enoic acid, followed by cyclocondensation of the resulting adduct with hydrazine hydrate. nih.gov

Another significant classical approach is the reaction of mucochloric acid or related 3,4-dichloro-5-hydroxyfuran-2(5H)-one derivatives with hydrazines. This method provides direct access to the pyridazinone core. Mucochloric acid itself is a versatile precursor in the synthesis of various heterocyclic compounds. researchgate.net

A more specialized classical method for producing 1,3,5-trisubstituted pyridazin-4(1H)-ones involves a C1 unit insertion and cyclization. In this process, a diazo compound, formed from an aniline (B41778) and a β-keto ester, reacts with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). The DMFDMA acts as both a solvent and a source for a single carbon atom, leading directly to the pyridazin-4(1H)-one structure. acs.org

| Method | Starting Materials | Key Reagents | Product Type | Citation(s) |

| β-Aroylpropionic Acid Cyclization | β-Aroylpropionic acid | Hydrazine hydrate | 6-Aryl-4,5-dihydropyridazin-3-ones | nih.govresearchgate.net |

| Diazo Compound Cyclization | Diazo compound (from aniline + β-keto ester) | N,N-dimethylformamide dimethyl acetal (DMFDMA) | 1,5-Disubstituted Pyridazin-4(1H)-one | acs.org |

| Mucochloric Acid Reaction | Mucochloric acid | Hydrazines | Substituted Pyridazinones | researchgate.net |

| Multi-component Reaction | Substituted acetophenone, Glyoxalic acid | Hydrazine hydrate | 6-Arylpyridazin-3-ones | nih.gov |

Modern and Environmentally Benign Approaches for this compound Synthesis

Contemporary synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. These often involve multi-component reactions, microwave-assisted synthesis, and novel catalytic annulations to reduce reaction times, simplify purification, and minimize waste.

Multi-component reactions (MCRs) are a hallmark of green chemistry, combining several reactants in a single step to create complex products. A one-pot, four-component synthesis for functionalized benzo[a]pyridazino[3,4-c]phenazine derivatives has been developed using 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, methyl hydrazine, and o-phenylenediamine (B120857) under microwave irradiation, which significantly accelerates the reaction. nih.gov Similarly, the one-pot reaction between substituted acetophenones, glyoxalic acid, and hydrazine hydrate provides an efficient route to pyridazin-3-one derivatives. nih.gov

Modern catalytic strategies provide powerful alternatives to classical methods. These include:

Inverse-Electron-Demand Diels-Alder Reactions: A Lewis acid-mediated reaction between an s-tetrazine and a silyl (B83357) enol ether can produce highly functionalized pyridazines with excellent regiocontrol. organic-chemistry.org

Copper-Promoted Cyclizations: Readily available β,γ-unsaturated hydrazones can undergo a copper-promoted 6-endo-trig cyclization to yield 1,6-dihydropyridazines. These intermediates can then be easily oxidized to the corresponding pyridazines. organic-chemistry.org

TBAI/K₂S₂O₈-Promoted Annulation: A [4+2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones, promoted by tetrabutylammonium (B224687) iodide (TBAI) and potassium persulfate, offers another route to trisubstituted pyridazines. organic-chemistry.org

These modern approaches often proceed under milder conditions and demonstrate greater functional group tolerance compared to classical pathways. organic-chemistry.orgrsc.org

Regioselective Functionalization and Derivatization Strategies for this compound

Once the pyridazinone core is formed, it can be further modified to introduce diverse functional groups. The regioselectivity of these transformations is a key challenge in synthesizing specifically substituted derivatives. researchgate.net

A common and effective strategy begins with the conversion of the hydroxyl group of the pyridazinone (in its keto form) into a better leaving group. Treatment with phosphorus oxychloride (POCl₃) effectively transforms the pyridazinone into a chloropyridazine derivative. nih.gov This chloro-substituted pyridazine becomes a versatile intermediate for nucleophilic substitution reactions. For instance, it can react with various aliphatic or aromatic amines to yield aminopyridazine derivatives or with carbohydrate hydrazones to produce hydrazonopyridazine compounds. nih.gov

Further derivatization can be achieved through various reactions:

N-Alkylation and N-Arylation: The nitrogen atom of the pyridazinone ring can be alkylated, for example, by reaction with ethyl chloroacetate, or arylated. nih.govnih.gov

Sulfonylation: The ring nitrogen can react with sulfonyl chlorides, such as benzenesulfonyl chloride, to form N-sulfonylated pyridazinones. nih.gov

Condensation with Aldehydes: The active methylene (B1212753) group adjacent to the carbonyl in some pyridazinone derivatives can undergo condensation with various aldehydes. nih.gov

Cycloaddition Reactions: More complex derivatizations include [3+2] cycloaddition reactions. Pyridazinone acids can be converted in situ to mesoionic oxazolo-pyridazinones, which then react with dipolarophiles like methyl propiolate to form novel pyrrolo[1,2-b]pyridazine (B13699388) systems. idsi.md

| Derivatization Reaction | Reagent(s) | Functional Group Introduced | Citation(s) |

| Chlorination | Phosphorus oxychloride (POCl₃) | Chloro | nih.gov |

| Amination (of chloropyridazine) | Aliphatic/aromatic amines | Amino | nih.gov |

| N-Alkylation | Ethyl chloroacetate | N-CH₂COOEt | nih.gov |

| N-Sulfonylation | Benzenesulfonyl chloride | N-SO₂Ph | nih.gov |

| Aldol Condensation | Aromatic/aliphatic aldehydes | Substituted alkylidene | nih.gov |

| [3+2] Cycloaddition | Acetic anhydride, Methyl propiolate | Fused pyrrole (B145914) ring | idsi.md |

Catalytic Methods in this compound Synthesis

Catalytic methods, particularly those employing transition metals like palladium and copper, are indispensable for the efficient and selective synthesis and functionalization of the pyridazine ring. researchgate.net

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for creating C-C and C-N bonds.

Aminocarbonylation: Halogenated pyridazinones are excellent substrates for palladium-catalyzed aminocarbonylation. For example, 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones react with various amines in the presence of carbon monoxide and a palladium catalyst to yield the corresponding pyridazine carboxamides. researchgate.netcore.ac.uk The dibromo derivative shows particularly high reactivity, often leading to dicarboxamides when primary amines are used. core.ac.uk

Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds between a halo-pyridazinone and a boronic acid derivative. It is a key method for creating aryl- or heteroaryl-substituted pyridazinones. researchgate.netnih.gov The synthesis of the necessary pyridazinylboronic acids can be achieved through a directed ortho-metalation (DoM)-boronation protocol. nih.gov

Copper-catalyzed reactions also play a significant role. For example, the coupling of a substituted pyridazin-4(1H)-one with a pyrazole (B372694) can be achieved using a copper(I) oxide (Cu₂O) catalyst in the presence of salicylaldoxime. acs.org Furthermore, copper catalysis is central to modern synthetic routes such as the cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org

| Reaction | Substrate | Catalyst System | Product | Yield (%) | Citation(s) |

| Aminocarbonylation | 5-Iodo-2-methylpyridazin-3(2H)-one | Pd(OAc)₂/dppp, CO | N-tert-butyl-2-methyl-3-oxo-2,3-dihydropyridazine-5-carboxamide | 92 | core.ac.uk |

| Aminocarbonylation | 5-Iodo-2-methylpyridazin-3(2H)-one | Pd(OAc)₂/dppp, CO | N-Piperidyl-2-methyl-3-oxo-2,3-dihydropyridazine-5-carboxamide | 95 | core.ac.uk |

| Aminocarbonylation | 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Pd(OAc)₂/dppp, CO | N,N'-di(tert-butyl)-2-methyl-3-oxo-2,3-dihydropyridazine-4,5-dicarboxamide | 89 | core.ac.uk |

| Suzuki Coupling | Halopyridazine | Palladium catalyst | Aryl/Heteroaryl-substituted pyridazine | 40-75 | nih.gov |

| N-Arylation | 1,6-dichloro-3-phenylpyridazine | Cu₂O, Salicylaldoxime | 6-chloro-1-(1H-pyrazol-1-yl)-3-phenylpyridazin-4(1H)-one | - | acs.org |

Tautomeric Equilibria and Conformational Analysis of 4 Hydroxypyridazine Systems

Spectroscopic Investigations of 4-Hydroxypyridine-4-Pyridone Tautomerism

Spectroscopic methods are fundamental in distinguishing between the tautomers of 4-hydroxypyridazine (B169656). Each tautomer possesses a unique spectroscopic fingerprint, allowing for the characterization of the equilibrium.

Infrared (IR) Spectroscopy : The most definitive IR spectral evidence for the predominance of the pyridazinone form is the presence of a strong carbonyl (C=O) stretching band, typically observed in the region of 1650-1690 cm⁻¹. For instance, a related pyrazolopyridazinone showed a characteristic C=O absorption at 1686 cm⁻¹. researchgate.net Conversely, the this compound tautomer would be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹ and the absence of the strong carbonyl peak. In most solid and solution-phase measurements, the C=O stretch is dominant, confirming the pyridazinone structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy provide clear evidence for the pyridazinone structure. In ¹³C NMR, a key indicator is the signal for the C4 carbonyl carbon, which appears significantly downfield, often in the range of 175-180 ppm for analogous 4-pyridone systems. nih.gov In ¹H NMR, the chemical shifts of the ring protons are sensitive to the tautomeric form. The establishment of the keto form is supported by the specific splitting patterns and chemical shifts indicative of a cyclic amide structure rather than a hydroxy-substituted aromatic ring. nih.gov

UV-Vis Spectroscopy : Ultraviolet-visible spectroscopy is effective for monitoring shifts in the tautomeric equilibrium. rsc.org The enol and keto forms have distinct absorption maxima (λ_max), although these bands can often overlap significantly, complicating straightforward analysis. nih.gov Changes in solvent polarity or pH can perturb the equilibrium, leading to observable shifts in the absorption spectrum, which can be used to study the relative stability of the tautomers under different conditions. nju.edu.cn For example, the transition from a nonpolar to a polar solvent typically enhances the absorption band corresponding to the more polar pyridazinone tautomer.

| Spectroscopic Method | This compound (Enol Form) Signature | Pyridazin-4(1H)-one (Keto Form) Signature |

| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹) | Strong C=O stretch (~1650-1690 cm⁻¹) |

| ¹³C NMR | C4-OH signal (~155-165 ppm) | C4=O signal (~175-180 ppm) |

| ¹H NMR | Aromatic proton signals typical of a phenol | Proton signals deshielded by adjacent C=O and N-H groups |

| UV-Vis | Absorption maximum at a shorter wavelength | Absorption maximum at a longer wavelength (often overlapping) |

Theoretical and Computational Analysis of Tautomeric Preferences

Computational chemistry provides powerful insights into the intrinsic stability of the this compound tautomers. Ab initio and Density Functional Theory (DFT) calculations are used to determine the relative energies and thermodynamic properties of each form.

Studies on analogous heterocyclic systems, such as pyrimidines and pyridazines, consistently show that the introduction of a second nitrogen atom into the ring, compared to pyridine (B92270), significantly stabilizes the keto tautomer. acs.org Computational analysis of the tautomerization of cis-3-hydroxypyridazine to 3(2H)-pyridazinone, for example, reveals a large enthalpic preference for the keto form. acs.org This is attributed to the favorable energetics of the cyclic amide group in the pyridazinone structure.

Although specific computational data for this compound is sparse in the literature, the principles from related systems are directly applicable. The calculations typically involve geometry optimization of each tautomer followed by frequency calculations to obtain thermodynamic data like Gibbs free energy (ΔG). A lower calculated ΔG for the pyridazinone form indicates its greater stability.

| Computational Method | Property Calculated | General Finding for Hydroxypyridazines/Pyrimidines |

| DFT (e.g., B3LYP) | Enthalpy of Tautomerization (ΔH) | The keto form is enthalpically favored. acs.org |

| Ab initio (e.g., CCSD) | Gibbs Free Energy of Tautomerization (ΔG) | The keto form is thermodynamically more stable in solution. |

| PCM (Polarizable Continuum Model) | Solvation Energy | Polar solvents disproportionately stabilize the more polar keto tautomer. |

Influence of Solvent and Substituent Effects on Tautomeric Equilibria

The position of the tautomeric equilibrium is not fixed but is highly sensitive to the molecular environment, namely the solvent and the presence of other chemical groups on the ring.

Solvent Effects : The choice of solvent can dramatically shift the equilibrium. nih.gov In the gas phase or in nonpolar solvents like cyclohexane, the less polar enol (this compound) form is more stable or present in significant amounts. wikipedia.orgstackexchange.com However, in polar solvents such as water or DMSO, the equilibrium shifts decisively toward the more polar keto (pyridazin-4(1H)-one) form. stackexchange.com This is because the polar solvent molecules effectively solvate and stabilize the larger dipole moment and charge-separated resonance contributors of the keto tautomer.

Substituent Effects : The electronic nature of substituents on the pyridazine (B1198779) ring can fine-tune the tautomeric balance. mdpi.com Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the acidity of the N-H and O-H protons and modify the electron density within the ring, thereby changing the relative stabilities of the two forms. For example, a study on 6-(2-pyrrolyl)pyridazin-3-one found that the electron-donating pyrrolyl group shifted the equilibrium toward the hydroxy (enol) form when compared to the unsubstituted parent pyridazinone. researchgate.net This indicates that substituents can be used to favor one tautomer over the other.

Aromaticity Considerations in this compound Tautomers

Aromaticity is a key factor governing the stability of the this compound tautomers. While the enol form is a conventional aromatic heterocycle analogous to phenol, the keto form also possesses significant aromatic character.

The pyridazin-4(1H)-one tautomer is considered aromatic due to the delocalization of the nitrogen lone-pair electrons into the ring, creating a cyclic, planar, 6π-electron system, which is a key feature of its stabilizing amide resonance. nih.govchemtube3d.com This delocalization results in a charge-separated resonance structure with a negative charge on the oxygen and a positive charge on the nitrogen, which contributes to its high polarity and stability.

The degree of aromaticity can be quantitatively assessed using computational methods like the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). ias.ac.inias.ac.in Studies on related pyrazolopyridazinones have used these indices to show that the pyridazinone ring maintains substantial aromatic character, which is influenced by substituents. ias.ac.in It is noteworthy that the inherent aromaticity of the parent pyridazine ring is considered to be lower than that of benzene (B151609) or pyridine, a factor attributed to the presence of the two adjacent, electronegative nitrogen atoms. nih.gov This reduced aromaticity in the parent system influences the energetic landscape of the tautomeric equilibrium.

Reaction Mechanisms and Kinetic Studies of 4 Hydroxypyridazine Transformations

Nucleophilic and Electrophilic Substitution Reactions on the 4-Hydroxypyridazine (B169656) Ring

The this compound ring, being electron-deficient due to the presence of two nitrogen atoms, exhibits characteristic reactivity towards nucleophilic and electrophilic reagents. The position of substitution is largely governed by the electronic effects of the ring nitrogen atoms and the tautomeric form of the substrate.

Nucleophilic Substitution Reactions:

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for pyridazine (B1198779) derivatives, particularly those bearing a good leaving group. In the case of this compound, the hydroxyl group itself is a poor leaving group. However, its corresponding halo-derivative, 4-chloropyridazine, serves as a more illustrative example of SNAr reactions on this ring system. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.

The rate of nucleophilic substitution is significantly influenced by the nature of the nucleophile and the solvent. Kinetic studies on related halopyridazines have shown that the reaction rates are dependent on the concentration of both the substrate and the nucleophile, consistent with a bimolecular rate-determining step. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring facilitates the attack of nucleophiles, making the ring more susceptible to this type of reaction compared to benzene (B151609).

Electrophilic Substitution Reactions:

Electrophilic aromatic substitution on the pyridazine nucleus is generally difficult due to the deactivating effect of the two ring nitrogen atoms, which lower the electron density of the ring and also can be protonated or coordinate to the electrophile's Lewis acid catalyst. However, the hydroxyl group at the C4 position in this compound is an activating group and directs incoming electrophiles.

The mechanism of electrophilic substitution involves the attack of the aromatic π-electrons on the electrophile to form a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. For this compound, electrophilic attack is predicted to occur at the positions ortho and para to the hydroxyl group. However, the positions adjacent to the ring nitrogens are generally deactivated. Therefore, substitution is most likely to occur at the C5 position. Kinetic studies on the electrophilic substitution of related hydroxypyridines indicate that the reaction rate is often limited by the formation of the sigma complex.

Thermal Decomposition Reaction Kinetics and Mechanisms

The thermal stability and decomposition pathways of this compound are of interest in understanding its behavior at elevated temperatures. While specific kinetic studies on the thermal decomposition of this compound are not extensively documented in the literature, general principles of thermal degradation of heterocyclic compounds can be applied.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are key techniques used to investigate the thermal decomposition of organic compounds. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of stable intermediates. DSC measures the heat flow associated with thermal transitions, indicating whether the decomposition processes are endothermic or exothermic.

The decomposition of this compound is expected to proceed through a complex series of reactions, including ring opening, fragmentation, and the release of small molecules such as nitrogen gas, carbon monoxide, and hydrogen cyanide. The presence of the hydroxyl group may influence the initial decomposition steps, potentially through dehydration or tautomerization to the pyridazinone form, which may have a different decomposition profile.

Kinetic analysis of the thermogravimetric data, often employing model-free methods such as the Friedman or Kissinger-Akahira-Sunose (KAS) methods, can be used to determine the activation energy (Ea) and the pre-exponential factor (A) for the decomposition process. These parameters provide insight into the energy barrier for the decomposition reactions.

Table 1: Hypothetical Thermal Decomposition Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Peak Decomposition Temperature (°C) | Associated Process |

| 150-250 | ~5 | 200 | Loss of adsorbed water/solvent |

| 250-400 | ~40 | 350 | Primary decomposition of the pyridazine ring |

| 400-600 | ~30 | 500 | Secondary decomposition of intermediates |

| >600 | - | - | Formation of char residue |

Note: This table is illustrative and based on general knowledge of heterocyclic compound decomposition. Actual data would require experimental investigation.

Photochemical Reactions of this compound

The photochemical behavior of this compound is dictated by its electronic absorption spectrum and the nature of its excited states. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an electronically excited state, from which it can undergo various photochemical transformations.

The pyridazinone tautomer of this compound is expected to play a significant role in its photochemistry. Photochemical reactions of pyridazinone derivatives can include cycloadditions, ring contractions, and rearrangements. One possible pathway upon UV irradiation is the cleavage of the N-N bond, leading to the formation of highly reactive diradical species. These intermediates can then undergo a variety of subsequent reactions, leading to a complex mixture of photoproducts.

Another potential photochemical process is the photo-tautomerization to the hydroxy form, if the pyridazinone is the predominant ground-state tautomer in a particular solvent. The excited state chemistry of the hydroxy form could involve reactions such as photo-induced cleavage of the O-H bond, leading to radical species.

Mechanistic investigations of these photochemical reactions often involve techniques such as laser flash photolysis to detect transient intermediates and quantum yield measurements to determine the efficiency of different photochemical pathways. The nature of the solvent can also play a crucial role in determining the outcome of the photochemical reaction by influencing the stability of intermediates and transition states.

Mechanistic Investigations of Derivatization Reactions

Derivatization of this compound at the hydroxyl group or the ring nitrogen atoms is a common strategy to modify its properties. The competition between N-alkylation and O-alkylation is a key mechanistic aspect of these reactions.

The regioselectivity of alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the counter-ion. Hard and soft acid-base (HSAB) theory can be used to rationalize the observed selectivity. The nitrogen atom is generally considered a softer nucleophilic center, while the oxygen atom is a harder nucleophilic center. Therefore, soft alkylating agents (e.g., alkyl iodides) are expected to favor N-alkylation, while hard alkylating agents (e.g., alkyl sulfates) may favor O-alkylation.

Kinetic studies of these competing pathways can provide valuable insights into the reaction mechanism. The relative rates of N- and O-alkylation can be determined by monitoring the product distribution over time under different reaction conditions. Computational studies can also be employed to model the transition states for both N- and O-alkylation, providing a theoretical basis for the observed regioselectivity.

Table 2: Factors Influencing N- vs. O-Alkylation of this compound

| Factor | Favors N-Alkylation | Favors O-Alkylation | Mechanistic Rationale |

| Alkylating Agent | Soft (e.g., CH₃I) | Hard (e.g., (CH₃)₂SO₄) | HSAB principle: soft-soft and hard-hard interactions are favored. |

| Solvent | Aprotic, non-polar | Protic, polar | Polar solvents can solvate the harder oxygen anion, potentially hindering its reactivity. |

| Base/Counter-ion | Strong base, large counter-ion | Weaker base, small counter-ion | A free pyridazinone anion is more likely to react at the more nucleophilic nitrogen. Ion pairing with a small counter-ion can favor O-alkylation. |

Advanced Spectroscopic and Analytical Characterization of 4 Hydroxypyridazine

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides fundamental insights into the molecular structure and bonding within 4-hydroxypyridazine (B169656) and its derivatives. The spectra are sensitive to the predominant tautomeric form and the substitution pattern on the pyridazine (B1198779) ring.

Detailed vibrational analyses of pyridazine derivatives, such as chloropyridazines, offer a basis for assigning the fundamental vibrations of the parent ring system. researchgate.net For the 4(1H)-pyridazinone tautomer, the most prominent vibrational modes are associated with the carbonyl (C=O) and imine (N-H) groups. Studies on various pyridazinone derivatives show a strong C=O stretching band typically appearing in the region of 1650–1715 cm⁻¹. nih.govresearchgate.net For instance, in one derivative, this band is observed at 1703 cm⁻¹, while another study reports it at 1650 cm⁻¹. nih.govresearchgate.net The N-H stretching vibration is also characteristic, often observed as a band around 3228 cm⁻¹. nih.gov

The pyridazine ring itself gives rise to a series of characteristic bands. The C=N stretching vibration in a pyridazinone ring has been identified around 1616 cm⁻¹. researchgate.netcdnsciencepub.com Other ring vibrations, including C-C and C-N stretching, as well as in-plane and out-of-plane bending modes, create a complex fingerprint region that is invaluable for structural confirmation. researchgate.net

Raman spectroscopy provides complementary information. Studies on pyridazine and its complexes have utilized Raman spectroscopy to investigate intermolecular interactions and band shifts, which are crucial for understanding the compound's behavior in different chemical environments. nih.gov The analysis of both IR and Raman spectra, supported by theoretical calculations like Density Functional Theory (DFT), allows for a complete and reliable assignment of the vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise molecular connectivity of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

The tautomeric nature of this compound is a key factor in interpreting its NMR spectra. The signals observed will differ depending on whether the compound exists in the hydroxy or the pyridazinone form, and the equilibrium can be influenced by the solvent. In derivatives of 4(1H)-pyridazinone, the proton on the nitrogen (N-H) is D₂O exchangeable, and its signal can be observed in the ¹H NMR spectrum. nih.gov

For substituted pyridazinone derivatives, the proton on the pyridazine ring typically appears as a singlet in the aromatic region of the ¹H NMR spectrum. For example, in 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, the aromatic proton (H13) gives a singlet at 7.55 ppm in CDCl₃. cdnsciencepub.com In another brominated derivative, the pyridazine-H proton is observed as a singlet at 6.67 ppm. nih.gov

¹³C NMR spectroscopy provides complementary data on the carbon framework. In pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones, the carbonyl-quinolone carbon signal was reported at δc = 165.72 ppm. mdpi.com The chemical shifts of the carbon atoms within the pyridazine ring are sensitive to the nature and position of substituents, allowing for detailed structural analysis. Two-dimensional NMR techniques, such as HSQC and HMBC, are often employed to unambiguously assign all proton and carbon signals, especially in complex derivative structures. ceon.rs

Mass Spectrometry and Hyphenated Techniques for Compound Identification and Metabolite Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis. The molecular weight of this compound (C₄H₄N₂O) is 96.09 g/mol . nih.gov When coupled with separation techniques like gas chromatography (GC-MS), it becomes a highly sensitive method for compound identification.

The fragmentation pattern of a molecule in the mass spectrometer is a unique fingerprint that provides structural information. For heterocyclic compounds like this compound, fragmentation often involves the loss of small, stable neutral molecules. wikipedia.org For the 4(1H)-pyridazinone tautomer, a characteristic fragmentation pathway would be the loss of a carbon monoxide (CO) molecule (28 Da) via a retro-Diels-Alder-type reaction, a common process for cyclic ketones and lactams. Another expected fragmentation is the expulsion of a nitrogen molecule (N₂, 28 Da) or hydrogen cyanide (HCN, 27 Da), which are characteristic of nitrogen-containing heterocyclic rings.

In studies of more complex pyridazine derivatives, mass spectrometry is used to confirm the expected molecular weight. For example, the mass spectrum of a brominated pyridazinone derivative showed the characteristic molecular ion peaks for a bromine-containing compound at m/z 382 (M⁺) and 384 (M⁺+2), confirming the presence of one bromine atom. nih.gov Hyphenated techniques such as HPLC-MS are crucial in the analysis of metabolites of related compounds, where they are used to identify products from enzymatic reactions, such as the hydroxylation of a substrate. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Properties

Ultraviolet-visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule, providing information about its chromophoric system. The UV-Vis spectrum of this compound and its derivatives is characterized by absorptions arising from π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group of the pyridazinone tautomer.

The exact position and intensity of the absorption maxima are sensitive to the solvent and the specific structure of the compound. For example, a study on 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone in ethanol (B145695) revealed experimental absorption maxima at 237 nm and 307 nm. researchgate.netcdnsciencepub.com These bands are assigned to electronic transitions within the pyridazinone chromophore. Similarly, spectral data for 4,5-dichloro-3(2H)-pyridazinone is also available, allowing for comparison of electronic properties upon substitution. nih.gov

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, is another important technique for studying the electronic properties of molecules. While many heterocyclic compounds are known to be fluorescent, specific fluorescence data for the parent this compound is not extensively reported in the literature. However, derivatization is a common strategy to tune the electronic structure and induce or enhance fluorescence in heterocyclic systems. The study of the fluorescence of this compound derivatives would be a valuable area for future research to develop fluorescent probes and materials.

Electrochemical Characterization of this compound and its Derivatives

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound and its derivatives. These methods provide information on reduction and oxidation potentials, the stability of electrogenerated species, and potential catalytic applications.

The pyridazine moiety can act as a ligand in metal complexes, and the electrochemical behavior of these complexes is of significant interest. A study on pyridazine-bridged dinuclear manganese complexes revealed their rich electrochemical behavior. nih.gov Using cyclic voltammetry in solvents like dimethylformamide (DMF) and acetonitrile (B52724) (ACN), these complexes were shown to undergo a reversible one-electron reduction process, followed by further irreversible reductions at more negative potentials. nih.gov

The electrochemical response of these pyridazine derivatives can be dramatically altered by the presence of substrates, indicating potential for electrocatalysis. For instance, in the presence of carbon dioxide (CO₂), a significant increase in the reduction current was observed for the manganese-pyridazine complexes. This behavior is indicative of a catalytic process where the reduced form of the complex actively participates in the electrochemical reduction of CO₂ to carbon monoxide (CO). nih.gov This highlights how the pyridazine framework, when incorporated into larger molecular structures, can facilitate important electrochemical reactions. The study of the electrochemical properties of such derivatives is crucial for the development of new catalysts for energy conversion and storage.

Compound Names Mentioned

Computational Chemistry and Quantum Chemical Investigations of 4 Hydroxypyridazine

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) are cornerstone methods in quantum chemistry for investigating the electronic structure of molecules. unram.ac.id For 4-Hydroxypyridazine (B169656) and its derivatives, these calculations yield fundamental information about molecular geometry, vibrational frequencies, and electronic properties.

DFT calculations, often employing functionals like B3LYP, are used to optimize the molecular structure and predict vibrational spectra. irjeas.orgtandfonline.com For instance, theoretical calculations can identify characteristic vibrational frequencies, such as N-H and O-H stretching vibrations, which align with experimental spectroscopic data. irjeas.org The molecular electrostatic potential (MEP) map, another output of these calculations, identifies electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. nih.gov

The electronic absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT), predicting absorption peaks resulting from electron transitions between molecular orbitals, such as π to π* transitions. irjeas.orgnih.gov A critical aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

Table 1: Representative Data from DFT Calculations on Pyridine (B92270) Derivatives

| Calculated Property | Typical Method | Information Gained |

| Optimized Geometry | DFT/B3LYP | Bond lengths, bond angles, dihedral angles nih.gov |

| Vibrational Frequencies | DFT/B3LYP | Identification of functional groups, comparison with IR spectra irjeas.orgtandfonline.com |

| HOMO-LUMO Energy Gap | DFT/B3LYP | Chemical reactivity, kinetic stability nih.gov |

| UV-Vis Absorption Maxima | TD-DFT | Electronic transitions (e.g., π → π*) irjeas.org |

| Molecular Electrostatic Potential | DFT | Electron-rich/poor sites, reactivity prediction nih.gov |

This table is illustrative and compiles typical data obtained from DFT studies on related heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions that are crucial for understanding biological function. youtube.com For derivatives of this compound, MD simulations are frequently used to study their interactions with biological targets, such as enzymes. tandfonline.comnih.govnih.gov

MD simulations also reveal specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the protein. nih.govdovepress.com These interactions are critical for binding affinity and specificity. For example, simulations can show how the hydroxypyridinone core and its substituents form hydrogen bonds or engage in π-cation interactions with residues in an enzyme's active site, explaining the basis of its inhibitory activity. nih.gov Enhanced sampling techniques, like metadynamics, can be employed to explore the binding and unbinding pathways of ligands, providing a more complete picture of the interaction dynamics. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. longdom.orgwikipedia.org The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and optimization. longdom.orgresearchgate.net

For this compound derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, such as antimicrobial or antimalarial effects. mdpi.comnih.gov The process involves several key steps:

Data Set Preparation : A series of this compound analogs with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. scienceopen.comnih.gov

Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound. These can include electronic (e.g., atomic charges, dipole moment), topological, constitutional, and physicochemical (e.g., logP) properties. mdpi.comdovepress.com

Model Development : Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation that relates a subset of the most relevant descriptors to the biological activity. dovepress.comnih.gov

Validation : The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets of compounds. nih.govscienceopen.com

A successful QSAR model can identify which molecular properties are most influential for activity. For example, a model might reveal that higher antimalarial activity in 4-pyridone derivatives is correlated with specific values of the dipole moment, partition coefficient (logP), and molar refractivity. nih.gov Such insights are invaluable for designing more potent analogs. nih.govdovepress.com

Table 2: Common Descriptors Used in QSAR Models of Pyridone Derivatives

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

| Electronic | Net atomic charges, Dipole moment | Governs electrostatic and polar interactions with the target nih.govdovepress.com |

| Topological | Valence connectivity index | Describes molecular size, shape, and branching nih.gov |

| Physicochemical | LogP (Partition Coefficient) | Relates to hydrophobicity and membrane permeability dovepress.com |

| Quantum Chemical | HOMO/LUMO energies | Relates to the molecule's ability to donate or accept electrons mdpi.com |

This table summarizes common descriptor types and their general importance in QSAR studies.

Theoretical Studies of Reaction Pathways and Transition States

Understanding the mechanisms of chemical reactions involving this compound requires the characterization of reaction pathways and the high-energy transition states that connect reactants and products. Transition State Theory (TST) provides the fundamental framework for this analysis, postulating a quasi-equilibrium between reactants and an "activated complex" at the transition state. wikipedia.orgnumberanalytics.com

Computational methods are essential for locating transition state (TS) structures on the potential energy surface. numberanalytics.com A TS is a first-order saddle point, corresponding to an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. numberanalytics.com Its verification involves a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. numberanalytics.com

Automated algorithms have been developed to streamline the search for transition states, which can be computationally demanding. compchemhighlights.orgresearchgate.net These methods can generate initial guesses for the TS structure, which are then optimized using quantum chemical methods like DFT. compchemhighlights.org By calculating the energies of the reactants, transition state, and products, the activation energy (ΔG‡) of the reaction can be determined. wikipedia.org This value is crucial for predicting the reaction rate constant via the Eyring equation. wikipedia.org These studies can elucidate mechanisms such as tautomerization, substitution, or metabolic reactions involving the this compound scaffold.

Analysis of Aromaticity and Electron Delocalization

The concept of aromaticity is central to the stability and reactivity of this compound. The compound exists in a tautomeric equilibrium with its pyridone form, 1,2-dihydropyridazin-4-one. chemtube3d.com Intermolecular hydrogen bonding in both solid and solution phases strongly favors the pyridone tautomer. chemtube3d.com

The aromaticity of these tautomers can be quantitatively assessed using computational methods. Key criteria for aromaticity include being cyclic, planar, fully conjugated, and obeying Hückel's rule (possessing 4n+2 π-electrons). masterorganicchemistry.comyoutube.comyoutube.com While the hydroxy form is aromatic, the pyridone tautomer also retains aromatic character because the lone pair of electrons on the nitrogen atom can be delocalized into the ring system, contributing to a 6π-electron system. chemtube3d.com

Computational indices are used to quantify the degree of aromaticity:

Harmonic Oscillator Model of Aromaticity (HOMA) : This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values near 0 or negative suggest non-aromatic or anti-aromatic character, respectively. nih.govresearchgate.net

Nucleus-Independent Chemical Shift (NICS) : This magnetic criterion calculates the magnetic shielding at the center of the ring (or above it). Large negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity. nih.govresearchgate.net

Studies on related systems show that electron delocalization can be further analyzed using Natural Population Analysis (NPA), which reveals how substituents influence the distribution of π-electron density within the ring. nih.govresearchgate.netmdpi.com These analyses confirm the significant electron delocalization that contributes to the stability of the pyridone form of this compound.

Biological and Pharmacological Research of 4 Hydroxypyridazine Derivatives: Mechanistic and Structural Insights

Enzyme Inhibition Mechanisms and Kinetic Characterization of 4-Hydroxypyridazine (B169656) Derivatives

The this compound scaffold and its related pyridazinone structures have emerged as versatile frameworks in medicinal chemistry, demonstrating a wide array of interactions with various enzymatic targets. The inherent electronic properties and structural features of this heterocyclic system allow for diverse substitutions, leading to derivatives with potent and often selective inhibitory activities. This section delves into the mechanistic and structural insights of how these derivatives interact with several key enzymes, focusing on the kinetics and molecular interactions that govern their inhibitory potential.

Adenosine (B11128) Deaminase Inhibition Studies

Adenosine Deaminase (ADA) is a crucial enzyme in purine (B94841) metabolism, catalyzing the irreversible deamination of adenosine and 2'-deoxyadenosine. Its inhibition is a therapeutic strategy for certain immune disorders and cancers. Research has shown that pyridazine-related structures can act as effective ADA inhibitors.

Specifically, 4-hydroxypyridine (B47283), a compound structurally related to the core scaffold of interest, has been identified as a competitive inhibitor of bovine spleen adenosine deaminase. nih.gov In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding. The binding of 4-hydroxypyridine is reversible, and its efficacy is quantified by its inhibition constant (Kᵢ).

A study quantifying the inhibition of ADA by several molecules structurally related to the substrate or product demonstrated that 4-hydroxypyridine exhibits a Kᵢ value of 1.4 mM. nih.gov This finding indicates a specific, albeit moderate, interaction with the enzyme's active site. The study concluded that the ADA enzyme has very rigid requirements for binding, and even small variations in the structure of adenosine analogs can lead to a loss of important interactions. nih.gov

Table 1: Kinetic Data for ADA Inhibition by Pyridine (B92270) Derivatives

| Compound | Inhibition Type | Kᵢ (mM) | Source |

| 4-Hydroxypyridine | Competitive | 1.4 | nih.gov |

| 4-Aminopyridine | Competitive | 1.8 | nih.gov |

| Phenylhydrazine (B124118) | Competitive | 0.25 | nih.gov |

| Adenine | Competitive | 0.17 | nih.gov |

This table presents the inhibition constant (Kᵢ) and the type of inhibition for 4-hydroxypyridine and related compounds against bovine spleen adenosine deaminase.

Alpha-Amylase Inhibition Mechanisms

α-Amylase is a key enzyme in carbohydrate digestion, breaking down starch into simpler sugars. Inhibiting this enzyme can help manage postprandial hyperglycemia in diabetic patients. Pyridazine (B1198779) derivatives have been investigated as potential α-amylase inhibitors, showing promising activity.

A recent study detailed the synthesis and evaluation of fourteen pyridazine analogs for their antidiabetic potential. researchgate.net The results indicated that all tested compounds displayed significant α-amylase inhibitory activity, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) ranging from 81.28 µM to 1623.54 µM. researchgate.net Notably, some of these derivatives were more potent than the standard drug, acarbose (B1664774) (IC₅₀ = 220.42 µM). researchgate.net

Kinetic analysis is crucial for understanding the mechanism of inhibition. While specific kinetic studies on this compound derivatives are emerging, research on other heterocyclic inhibitors reveals common mechanisms such as competitive, non-competitive, or mixed inhibition, often determined using Lineweaver-Burk plots. researchgate.netmdpi.comnih.gov For instance, a kinetic study of pyrazoline derivatives, another class of heterocyclic compounds, revealed competitive inhibition of α-amylase. researchgate.net Molecular docking studies on pyridazine analogs have further elucidated their binding modes, showing interactions with key amino acid residues in the active site of the α-amylase enzyme, with binding energies ranging from -5.77 to -7.53 kcal/mol. researchgate.net

Table 2: α-Amylase Inhibitory Activity of Pyridazine Analogs

| Compound | IC₅₀ (µM) | Source |

| Compound 8 | 81.28 ± 0.00 | researchgate.net |

| Compound 12 | 200.60 ± 34.65 | researchgate.net |

| Acarbose (Standard) | 220.42 ± 36.40 | researchgate.net |

This table highlights the potent α-amylase inhibitory activity of selected pyridazine derivatives compared to the standard, acarbose.

Tyrosinase Inhibition Investigations

Tyrosinase is a copper-containing metalloenzyme that plays a critical role in melanin (B1238610) biosynthesis. Its inhibition is of great interest in the cosmetic industry for skin whitening and in medicine for treating hyperpigmentation disorders. Hydroxypyridinone derivatives, which are structurally analogous to 4-hydroxypyridazines, are well-documented tyrosinase inhibitors, primarily due to their ability to chelate the copper ions in the enzyme's active site. researchgate.netnih.gov

The inhibitory mechanism often involves the 3-hydroxy and 4-carbonyl groups of the pyridinone ring, which strongly chelate the two copper ions (Cu²⁺) at the heart of the tyrosinase active site. nih.gov This sequestration of the essential metal cofactor renders the enzyme inactive.

Kinetic studies have revealed that these compounds can act as competitive inhibitors. For example, a series of 3-hydroxypyridin-4-one derivatives containing benzohydrazide (B10538) groups were synthesized and evaluated, showing IC₅₀ values in the range of 25.29 to 64.13 µM. researchgate.netresearchgate.net The most potent compound in this series was found to be a competitive inhibitor, meaning it competes with the substrate (like L-tyrosine) for binding to the enzyme's active site. researchgate.netresearchgate.net Molecular docking studies support these findings, showing that the inhibitor fits well into the active site, allowing for both metal chelation and hydrophobic interactions with surrounding amino acid residues. researchgate.netnih.gov

Table 3: Tyrosinase Inhibitory Activity of 3-Hydroxypyridin-4-one Derivatives

| Compound | Inhibition Type | IC₅₀ (µM) | Source |

| Compound 6i (a benzohydrazide derivative) | Competitive | 25.29 | researchgate.netresearchgate.net |

| Kojic Acid (Standard) | - | 16.67 | - |

This table shows the IC₅₀ value and inhibition type for a potent 3-hydroxypyridin-4-one derivative against mushroom tyrosinase.

NADH-Ubiquinone Reductase Inhibition and Electron Transport Chain Interactions

NADH-ubiquinone reductase, also known as Complex I, is the first and largest enzyme complex of the mitochondrial electron transport chain. Its inhibition disrupts cellular respiration and ATP production, a mechanism exploited by some pesticides and investigated for potential therapeutic applications. Several pyridazine and 4-hydroxypyridine derivatives have been identified as potent inhibitors of Complex I. researchgate.netresearchgate.net

Research has shown that derivatives of 2,3-dimethoxy-4-hydroxypyridine are effective inhibitors of NADH-ubiquinone reductase. researchgate.net Structure-activity relationship (SAR) studies indicated that a lipophilic side chain is a key structural feature for activity, with its optimal length being a critical factor. researchgate.net The mechanism involves blocking the electron transfer from NADH to ubiquinone.

Further studies on fluorinated pyridazinone derivatives reported IC₅₀ values for mitochondrial complex 1 inhibition ranging from 8 to 4000 nM. researchgate.net The insecticide Pyridaben, a pyridazine derivative, is a well-known high-affinity inhibitor of Complex I. scite.ai Kinetic studies with Pyridaben on rat brain mitochondria showed a half-maximal inhibition (Kᵢ) at 0.28-0.36 nmol of inhibitor per mg of mitochondrial protein, confirming its potent and selective inhibition of Complex I activity. scite.ai This inhibition directly affects mitochondrial respiration and the inner membrane potential. scite.ai

Table 4: Inhibitory Activity of Pyridazine Derivatives against Mitochondrial Complex I

| Inhibitor | Target | Kᵢ or IC₅₀ | Source |

| Fluorinated Pyridazinones | Mitochondrial Complex I | 8 nM - 4000 nM (IC₅₀) | researchgate.net |

| Pyridaben | Mitochondrial Complex I | 0.28 - 0.36 nmol/mg protein (Kᵢ) | scite.ai |

This table presents the inhibitory concentrations of different pyridazine derivatives against NADH-ubiquinone reductase (Complex I).

Metalloenzyme Inhibition Strategies

Metalloenzymes, which require a metal ion cofactor for their catalytic activity, represent a broad class of therapeutic targets. researchgate.netnih.gov The ability of this compound and related hydroxypyridinone structures to act as metal chelators is a key strategy for inhibiting these enzymes. nih.gov This strategy is effective against enzymes containing iron, zinc, copper, and other metal ions. nih.gov

The primary mechanism is the sequestration of the catalytic metal ion by the chelating groups on the inhibitor, typically the hydroxyl and carbonyl functionalities of the pyridinone ring. This binding event disrupts the enzyme's active site geometry and prevents it from carrying out its catalytic function.

Examples of this strategy include:

Tyrosinase Inhibition: As discussed in section 8.1.3, hydroxypyridinones inhibit the copper-containing enzyme tyrosinase by chelating the Cu²⁺ ions. nih.gov

5-Lipoxygenase (5-LOX) Inhibition: A range of 3-hydroxypyridin-4-ones have been shown to inhibit the iron-containing metalloenzyme 5-LOX. The inhibitory activity is critically dependent on the molecule's dimensions and lipophilicity, which affect its ability to access the active site and bind the iron cofactor.

Histone Deacetylase (HDAC) Inhibition: The hydroxypyridone scaffold has been investigated for its potential to inhibit zinc-containing HDACs, which are important targets in cancer therapy. nih.gov

This chelating strategy provides a rational basis for designing potent and selective inhibitors against a wide variety of metalloenzymes. nih.gov

Other Enzymatic Interactions and Modulations

Beyond the enzymes detailed above, this compound derivatives have been shown to interact with and modulate a variety of other enzymatic systems.

Monoamine Oxidase (MAO) Inhibition: Derivatives of 3-hydroxypyridine (B118123) and pyridazinone have been explored as inhibitors of MAO-A and MAO-B, enzymes that metabolize neurotransmitters. For example, the 3-hydroxypyridine derivative Emoxypine was found to inhibit both forms of the enzyme. A series of novel pyridazinone derivatives were also developed as selective MAO-B inhibitors.

FER Tyrosine Kinase Inhibition: A pyrido-pyridazinone template was identified as a potent inhibitor of feline sarcoma-related (FER) tyrosine kinase, with one derivative showing an IC₅₀ of 0.5 nM. researchgate.net Kinases are a major class of drug targets, and this finding highlights the potential of the pyridazinone scaffold in developing kinase inhibitors.

Endothelial Nitric Oxide Synthase (eNOS) Modulation: Certain pyridazin-3-one derivatives have been shown to act as vasodilators by modulating eNOS expression. Instead of direct inhibition, these compounds were found to significantly increase eNOS mRNA expression, leading to an upregulation of nitric oxide production.

Cytochrome P450 (CYP) Enzymes: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies of some novel pyridazin-3-one series have predicted no inhibitory activity against key drug-metabolizing enzymes like CYP2D6, which is a desirable property for drug candidates to avoid drug-drug interactions.

These examples demonstrate the broad enzymatic and modulatory profile of the pyridazinone scaffold, extending its pharmacological relevance beyond simple competitive inhibition. researchgate.net

Antimicrobial and Antibacterial Activities: Mechanistic Understandings

Derivatives of the pyridazine and hydroxypyridine core structures have been the subject of extensive research for their potential as antimicrobial agents. The emergence of drug resistance necessitates the development of novel therapeutic agents, and these heterocyclic compounds have shown promise. benthamdirect.comresearchgate.net

Research into 3-hydroxypyridine-4-one derivatives, which share structural similarities with this compound, indicates that their antimicrobial effects are significant. One proposed mechanism for their activity is their ability to chelate metal ions, such as Fe³⁺, which are essential for microbial growth and survival. nih.gov By sequestering iron, these compounds can inhibit the proliferation of bacteria like Escherichia coli and Staphylococcus aureus. nih.gov

A study on new 3-hydroxypyridine-4-one analogues demonstrated notable activity against various microorganisms. benthamdirect.com For instance, a derivative featuring a methoxy (B1213986) group (-OCH3) on the meta position of a phenyl ring (compound 6c in the study) was identified as the most potent against S. aureus and E. coli, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL. benthamdirect.com This potency was greater than the reference drug, ampicillin. benthamdirect.com The antifungal activity of these derivatives against Candida albicans and Aspergillus niger was found to be moderate, with MIC values ranging from 128 to 512 µg/mL. benthamdirect.com Molecular docking studies suggest that these compounds interact effectively with target proteins, providing a basis for their antimicrobial mechanism. benthamdirect.com

Similarly, studies on 4-hydroxy-4-(pyridyl)alk-3-en-2-ones, prepared through the condensation of ketones with pyridinecarboxylates, have shown weak to moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov Other research on nicotinic acid benzylidene hydrazide derivatives found that compounds with nitro and dimethoxy substituents were the most active against a panel of bacteria and fungi, including S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov The mechanism for some pyridazine-related compounds, such as enoxacin, involves the inhibition of bacterial DNA gyrase, which blocks DNA replication. mdpi.com

Table 1: Antimicrobial Activity of Selected Hydroxypyridine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Test Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 3-Hydroxypyridine-4-one derivative (6c) | S. aureus | 32 | benthamdirect.com |

| 3-Hydroxypyridine-4-one derivative (6c) | E. coli | 32 | benthamdirect.com |

| 3-Hydroxypyridine-4-one derivatives | C. albicans | 128-512 | benthamdirect.com |

| 3-Hydroxypyridine-4-one derivatives | A. niger | 128-512 | benthamdirect.com |

| Nicotinic acid benzylidene hydrazides | S. aureus | Not specified | nih.gov |

| Nicotinic acid benzylidene hydrazides | B. subtilis | Not specified | nih.gov |

| Isonicotinic acid hydrazide derivatives | Various bacteria | Better than norfloxacin | nih.gov |

| Isonicotinic acid hydrazide derivatives | Various fungi | Better than fluconazole | nih.gov |

Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant properties of hydroxypyridine derivatives are a significant area of pharmacological research. These compounds can mitigate oxidative stress, which is implicated in numerous diseases, by neutralizing reactive oxygen species (ROS). nih.gov The primary mechanisms by which they exert this effect are through iron chelation and free radical scavenging. nih.gov

The antioxidant activity of flavonoids, for example, is attributed to a combination of these two properties. nih.gov The core structure of 5-hydroxypyridin-4-one derivatives contains an α-hydroxyketone moiety that allows for the chelation of Fe²⁺ and Fe³⁺. nih.gov This is critical because iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions. nih.gov

The radical scavenging activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging test. nih.govnih.gov In this assay, an antioxidant molecule donates a hydrogen atom or an electron to the DPPH radical, causing its deep purple color to fade. nih.gov Studies on ortho-hydroxypyridine-4-ones have shown that derivatives with an N¹-H moiety are better radical scavengers than those with an N¹-CH₃ group. nih.gov This suggests that the hydrogen on the nitrogen atom plays a role in the scavenging mechanism.

The main mechanisms for radical scavenging are the Hydrogen Atom Transfer (HAT) and the Single Electron Transfer followed by Proton Transfer (SET-PT). frontiersin.org Computational studies using Density Functional Theory (DFT) help elucidate these mechanisms by calculating parameters like Bond Dissociation Enthalpy (BDE). nih.govnih.gov For a series of 5-hydroxypyridin-4-one derivatives, compounds Va and Vb showed the best antioxidant effects, both experimentally and computationally, with one study reporting an IC₅₀ value of 708.623 μM for compound Va. nih.gov Research on 1,4-dihydropyridines (1,4-DHP) also highlights their antioxidant potential, with compounds bearing electron-donating groups on the aromatic ring showing higher relative antioxidant activity. gavinpublishers.com

Table 2: Antioxidant Activity of Selected Hydroxypyridinone Derivatives This table is interactive. You can sort and filter the data.

| Compound | Assay | Activity (IC₅₀) | Key Finding | Reference |

|---|---|---|---|---|

| 5-Hydroxypyridin-4-one (Va) | DPPH Scavenging | 708.623 µM | Highest scavenging activity in its series. | nih.gov |

| N¹-H hydroxypyridinones (Va, Vb, Ve) | DPPH Scavenging | Not specified | Best radical scavengers in their series. | nih.gov |

| N¹-H hydroxypyridinone (Vb) | H₂O₂ Scavenging | Not specified | Most potent compound in its series. | nih.gov |

| 3-Hydroxypyridine-4-one (HP3, HP4) | DPPH Scavenging | Not specified | Identified as having significant antioxidant activity. | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Contexts

Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that systematically explores how a molecule's structure influences its biological activity. oncodesign-services.com By modifying a chemical scaffold and assessing the resulting changes in potency, selectivity, and other properties, researchers can optimize lead compounds. oncodesign-services.com

For pyridazine and its derivatives, SAR studies have provided valuable insights. For instance, in the context of anti-inflammatory potential, various new pyridazine and pyridazinone derivatives were synthesized and evaluated. researchgate.net These studies help to create novel molecules by understanding the relationship between structural features and mechanisms of action. researchgate.net

In the realm of antimicrobial agents, QSAR (Quantitative Structure-Activity Relationship) studies on 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives revealed that topological parameters play a significant role in their activity against S. aureus and C. albicans. nih.gov For antiproliferative activity, SAR studies on pyridine derivatives showed that the presence and position of hydroxyl (-OH) and methoxy (-OMe) groups can enhance activity, while halogens or other bulky groups tend to decrease it. nih.gov Specifically, the insertion of one -OH group reduced the IC₅₀ value, and two -OH groups caused an even more significant reduction. nih.gov

Regarding antioxidant activity, SAR studies of ortho-hydroxypyridine-4-ones demonstrated a key finding: compounds with an N¹-H hydroxypyridinone ring exhibit greater antioxidant potency than those with a methyl group substituted on the nitrogen atom (N¹-CH₃). nih.gov This highlights the importance of the proton on the ring's nitrogen for radical scavenging. For 1,4-dihydropyridine (B1200194) derivatives, SAR revealed that ester groups at the 3- and 5-positions and an aryl group at the 4-position are crucial for optimal receptor-binding activity. researchgate.net

Microbial Catabolism and Biotransformation Pathways of this compound

The microbial degradation of N-heterocyclic compounds like 4-hydroxypyridine (a tautomer of this compound) is a key environmental process and a source of novel biocatalysts. Several bacterial species have been identified that can utilize 4-hydroxypyridine as their sole source of carbon and energy. mdpi.comnih.govresearchgate.netnih.gov

Studies on Agrobacterium sp. and Arthrobacter sp. have elucidated the primary catabolic pathway. mdpi.comnih.govnih.gov The process is inducible, meaning the metabolic pathway is activated in the presence of 4-hydroxypyridine. mdpi.comnih.gov The initial step is a hydroxylation reaction. nih.govportlandpress.com

The key steps in the catabolic pathway in Arthrobacter sp. strain IN13 are:

Initial Hydroxylation : A flavin-dependent monooxygenase, named KpiA, catalyzes the hydroxylation of 4-hydroxypyridine. mdpi.comnih.govresearchgate.net This reaction requires oxygen and a reducing agent like NADH or NADPH. nih.govnih.gov

Formation of 3,4-dihydroxypyridine : The product of the initial hydroxylation is 3,4-dihydroxypyridine (34DHP). mdpi.comnih.govnih.gov

Ring Opening : The aromatic ring of 3,4-dihydroxypyridine is then opened. This oxidative cleavage is performed by a hypothetical amidohydrolase enzyme called KpiC. mdpi.comnih.govresearchgate.net

Further Conversion : The ring-opening step forms 3-(N-formyl)-formiminopyruvate. nih.govresearchgate.net This intermediate is subsequently converted by another hydrolase, KpiB, into 3-formylpyruvate. mdpi.comnih.gov

In Agrobacterium sp., the end products of 4-hydroxypyridine degradation have been identified as ammonia, formate, and pyruvate. mdpi.com The enzyme responsible for the first step in this bacterium, 4-hydroxypyridine-3-hydroxylase, is highly specific for its substrate and is inhibited by high substrate concentrations. nih.govportlandpress.com

Table 3: Key Enzymes and Metabolites in 4-Hydroxypyridine Catabolism This table is interactive. You can sort and filter the data.

| Organism | Enzyme | Substrate | Product | Reference |

|---|---|---|---|---|

| Arthrobacter sp. IN13 | KpiA (monooxygenase) | 4-Hydroxypyridine | 3,4-dihydroxypyridine | mdpi.comnih.govresearchgate.net |

| Arthrobacter sp. IN13 | KpiC (amidohydrolase) | 3,4-dihydroxypyridine | 3-(N-formyl)-formiminopyruvate | mdpi.comnih.govresearchgate.net |

| Arthrobacter sp. IN13 | KpiB (hydrolase) | 3-(N-formyl)-formiminopyruvate | 3-formylpyruvate | mdpi.comnih.gov |

| Agrobacterium sp. | 4-hydroxypyridine-3-hydroxylase | 4-Hydroxypyridine | Pyridine-3,4-diol | nih.govnih.govportlandpress.com |

Ligand-Receptor Interaction Studies: Molecular Basis

Understanding how ligands like this compound derivatives interact with their biological receptors at a molecular level is fundamental to drug design. researchgate.net These studies elucidate the structural basis for a compound's affinity and efficacy, guiding the synthesis of more potent and selective molecules.

G-protein coupled receptors (GPCRs) are a major class of drug targets. nih.gov Ligand-receptor interactions within GPCRs can be complex, with different ligands stabilizing distinct receptor conformations, leading to varied downstream signaling (a phenomenon known as biased agonism). nih.gov For example, studies on dopaminergic D2L receptors have shown that residue H393⁶·⁵⁵ plays a crucial role in directing the signaling pathway initiated by certain 1,4-disubstituted aromatic piperidine (B6355638) ligands. nih.gov

For derivatives of the core pyridazine structure, molecular docking and QSAR studies are often employed to predict and analyze these interactions. In the context of antimicrobial 3-hydroxypyridine-4-one analogues, molecular modeling has revealed potential mechanisms and favorable interactions with target proteins. benthamdirect.com Similarly, 3D-QSAR studies on 5-HT₄ receptor partial agonists have identified key structural features that enhance activity, such as the presence of hydrogen bond acceptors and specific hydrophobic rings in the ligand structure. mdpi.com

In studies of 1,4-dihydropyridine (1,4-DHP) derivatives binding to calcium channel receptors, it was found that the interaction might involve both nonspecific binding within the membrane bilayer and specific interactions with the protein receptor itself. nih.gov The phenyl ring of the DHP molecule appears to be a critical component for this interaction. nih.gov For 4-hydroxy-4-phenylpiperidines, a series of derivatives were synthesized that bind with high affinity to the nociceptin (B549756) receptor, demonstrating how modifications at the N-1 and C-4 positions can be systematically explored to understand binding requirements. nih.gov These molecular-level insights are invaluable for rationally designing new therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. How can researchers design a robust synthesis protocol for 4-Hydroxypyridazine?